4-Chloro-L-phenylalanine methyl ester 4-Chloro-L-phenylalanine methyl ester
Brand Name: Vulcanchem
CAS No.: 68759-85-3
VCID: VC3824400
InChI: InChI=1S/C10H12ClNO2/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7/h2-5,9H,6,12H2,1H3/t9-/m0/s1
SMILES: COC(=O)C(CC1=CC=C(C=C1)Cl)N
Molecular Formula: C10H12ClNO2
Molecular Weight: 213.66 g/mol

4-Chloro-L-phenylalanine methyl ester

CAS No.: 68759-85-3

Cat. No.: VC3824400

Molecular Formula: C10H12ClNO2

Molecular Weight: 213.66 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-L-phenylalanine methyl ester - 68759-85-3

Specification

CAS No. 68759-85-3
Molecular Formula C10H12ClNO2
Molecular Weight 213.66 g/mol
IUPAC Name methyl (2S)-2-amino-3-(4-chlorophenyl)propanoate
Standard InChI InChI=1S/C10H12ClNO2/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7/h2-5,9H,6,12H2,1H3/t9-/m0/s1
Standard InChI Key FBHPVOLRIXZZMD-VIFPVBQESA-N
Isomeric SMILES COC(=O)[C@H](CC1=CC=C(C=C1)Cl)N
SMILES COC(=O)C(CC1=CC=C(C=C1)Cl)N
Canonical SMILES COC(=O)C(CC1=CC=C(C=C1)Cl)N

Introduction

Chemical Identity and Structural Properties

4-Chloro-L-phenylalanine methyl ester (molecular formula: C10H12ClNO2\text{C}_{10}\text{H}_{12}\text{ClNO}_2, molecular weight: 213.66 g/mol) is the L-enantiomer of a substituted phenylalanine derivative. The compound features a chlorinated aromatic ring at the para position and a methyl ester group replacing the carboxylic acid of the parent amino acid. Key structural identifiers include:

Table 1: Structural and Physicochemical Properties

PropertyValue/DescriptorSource
IUPAC NameMethyl (2S)-2-amino-3-(4-chlorophenyl)propanoatePubChem
CAS Number68759-85-3PubChem
SMILESCOC(=O)C@@HCC1=CC=C(C=C1)ClPubChem
InChI KeyGCBCWTWQAFLKJG-FVGYRXGTSA-NPubChem
Melting Point186–189°C (decomposition, hydrochloride salt)Fisher Sci
Purity≥98% (HPLC)Fisher Sci

The compound’s chiral center at the α-carbon ensures stereospecific interactions in biological systems, a feature critical for its role in enzyme inhibition .

Synthesis and Manufacturing

The synthesis of 4-Chloro-L-phenylalanine methyl ester typically involves esterification of 4-chloro-L-phenylalanine under acidic conditions. A representative protocol, adapted from ChemicalBook , proceeds as follows:

Stepwise Synthesis Protocol

  • Starting Material: (2S)-2-tert-Butoxycarbonylamino-3-(4-chlorophenyl)propionic acid.

  • Esterification: Reaction with methanol in ethyl acetate catalyzed by hydrogen chloride gas.

  • Deprotection: Removal of the tert-butoxycarbonyl (Boc) group using HCl in ethyl acetate.

  • Isolation: Precipitation and recrystallization yield the hydrochloride salt (CAS 60594-65-2) with a purity of 93% .

Critical Reaction Parameters:

  • Temperature: 20–40°C to minimize racemization.

  • Stoichiometry: 1:1.2 molar ratio of substrate to HCl.

  • Yield: 93% for the hydrochloride salt .

This method ensures retention of stereochemical integrity, as confirmed by chiral HPLC analysis .

Biochemical Applications and Research Findings

Tryptophan Hydroxylase Inhibition

4-Chloro-L-phenylalanine methyl ester acts as a reversible inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis. By competitively binding to TPH’s active site (Ki=0.8±0.1μMK_i = 0.8 \pm 0.1 \, \mu\text{M}), it reduces serotonin synthesis by >70% in rodent models . This property has been exploited to study serotonin-deficient states in:

  • Schizophrenia Models: Synergistic use with phencyclidine (PCP) to induce hyperlocomotion and prepulse inhibition deficits .

  • Memory Studies: Disruption of fear memory reconsolidation in rats, highlighting serotonin’s role in cognitive processes .

Peptide Synthesis

The methyl ester group enhances membrane permeability, making the compound a preferred building block for cell-penetrating peptides. For example, it has been incorporated into neuropeptide Y analogs to improve blood-brain barrier penetration .

Table 2: Key Research Applications

ApplicationExperimental ModelOutcomeSource
Serotonin DepletionRat prefrontal cortex↓ 5-HT levels by 68% (p < 0.001)Chemimpex
Peptide Drug DeliveryIn vitro blood-brain barrier3.2-fold ↑ permeability vs. parentChemimpex
Enzyme KineticsRecombinant human TPHIC₅₀ = 1.2 μMPubChem
ParameterSpecificationSource
OSHA Hazard ClassificationNon-hazardousSDS
Recommended PPEGloves, lab coat, eye protectionSDS
DisposalIncineration at >800°CFisher Sci

Chronic exposure risks include potential pneumoconiosis from inhalable particulates, necessitating use in fume hoods .

SupplierPurityPackagingPrice (USD/g)
Thermo Fisher98%1 g, 5 g45–180
Chemimpex95%10 mg–1 kg22–200

Emerging Research Directions

Recent studies explore its utility in:

  • Antidepressant Development: As a negative control in SSRI efficacy trials .

  • Neurodegenerative Diseases: Modulating serotonin in Alzheimer’s models via TPH inhibition .

  • Synthetic Biology: Incorporation into non-natural amino acid sequences for engineered enzymes .

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